3-(Diethylamino)-4,4,4-trifluorobutanoic acid
Description
3-(Diethylamino)-4,4,4-trifluorobutanoic acid is a fluorinated carboxylic acid derivative characterized by a trifluoromethyl group at the C4 position and a diethylamino substituent at the C3 position. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the diethylamino moiety may influence steric and electronic properties, impacting reactivity and biological interactions .
Properties
Molecular Formula |
C8H14F3NO2 |
|---|---|
Molecular Weight |
213.20 g/mol |
IUPAC Name |
3-(diethylamino)-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C8H14F3NO2/c1-3-12(4-2)6(5-7(13)14)8(9,10)11/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
MYBGAFNNBXPTSH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)-4,4,4-trifluorobutanoic acid typically involves the introduction of the diethylamino group and the trifluoromethyl group onto a butanoic acid precursor. One common method involves the reaction of 3-bromo-4,4,4-trifluorobutanoic acid with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-(Diethylamino)-4,4,4-trifluorobutanoic acid may involve more scalable and efficient methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, industrial processes may employ catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)-4,4,4-trifluorobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Diethylamino)-4,4,4-trifluorobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(Diethylamino)-4,4,4-trifluorobutanoic acid exerts its effects involves interactions with various molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding affinity and activity in biological systems.
Comparison with Similar Compounds
(a) 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic Acid
- Structure: Cyclopropylamino substituent at C3.
- Molecular Formula: C₇H₁₀F₃NO₂; Molecular Weight: 197.16 g/mol .
- This compound is cataloged as a life science intermediate by American Elements, suggesting applications in high-purity pharmaceutical synthesis .
(b) Ethyl 3-Amino-4,4,4-trifluorocrotonate
- Structure: Ethyl ester with an amino group at C3 and conjugated double bond.
- Applications : A key intermediate in synthesizing trifluoromethyl-substituted heterocycles, such as pyrimidines and triazines, used in herbicides (e.g., fluoropyrimidine derivatives) .
- Synthesis : Produced via Claisen condensation or Michael addition, often requiring strong bases like CH₃ONa .
(c) 3-[(Dimethylamino)methyl]-4,4,4-trifluorobutanoic Acid
- Structure: Dimethylaminomethyl branch at C3.
- This compound is listed in Enamine Ltd’s catalog as a building block for drug discovery, highlighting its utility in medicinal chemistry .
Functional Group Modifications
(a) 4,4,4-Trifluoro-3-hydroxybutanoic Acid
(b) Ethyl 4,4,4-Trifluoro-3-oxo-2-(phenylhydrazono)butanoate
- Structure : Keto-phenylhydrazone moiety at C2.
- Properties : The conjugated hydrazone system enables UV absorption (320–400 nm), making it a candidate for UV-A filters or spectroscopic probes .
Stereochemical Analogues
(a) (S)- and (R)-3-Amino-4,4,4-trifluorobutanoic Acid
- Synthesis: Asymmetric biomimetic transamination of 4,4,4-trifluoro-3-oxobutanoic acid derivatives using chiral auxiliaries or lipases .
- Applications : Enantiomers serve as chiral building blocks for peptide mimetics and fluorinated pharmaceuticals .
Comparative Data Table
| Compound Name | Molecular Formula | Substituent (C3) | Key Properties/Applications | References |
|---|---|---|---|---|
| 3-(Diethylamino)-4,4,4-trifluorobutanoic acid | C₈H₁₄F₃NO₂ | Diethylamino | High lipophilicity; potential drug intermediate | [4], [21] |
| 3-(Cyclopropylamino)-4,4,4-trifluorobutanoic acid | C₇H₁₀F₃NO₂ | Cyclopropylamino | High-purity pharmaceutical synthesis | [4] |
| Ethyl 3-amino-4,4,4-trifluorocrotonate | C₆H₈F₃NO₂ | Amino (ester) | Agrochemical heterocycle synthesis | [3], [9] |
| 4,4,4-Trifluoro-3-hydroxybutanoic acid | C₄H₅F₃O₃ | Hydroxyl | Chiral ligand precursor | [8], [15] |
Biological Activity
3-(Diethylamino)-4,4,4-trifluorobutanoic acid (DETFBA) is a fluorinated organic compound that has garnered attention due to its unique structural properties and significant biological activity. This article explores the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₁₄F₃NO₂
- Molecular Weight : 201.2 g/mol
- Functional Groups : The compound features a trifluoromethyl group which enhances lipophilicity and stability, and a diethylamino moiety that contributes to its basicity.
The trifluoromethyl group allows DETFBA to penetrate cell membranes effectively, facilitating interactions with hydrophobic regions of proteins, which is crucial for its biological activity.
Research indicates that DETFBA interacts with specific molecular targets, including enzymes and receptors involved in metabolic pathways. Its mechanism of action is primarily attributed to:
- Enzyme Modulation : DETFBA has been shown to influence enzyme activities critical for metabolic processes.
- Receptor Interaction : The compound may bind to specific receptors, altering their function and potentially leading to therapeutic effects.
Antimicrobial Activity
DETFBA has demonstrated antimicrobial properties against various pathogens. Studies have indicated its effectiveness in inhibiting the growth of certain bacteria, although specific strains and concentrations require further investigation.
Antiproliferative Effects
In vitro studies have shown that DETFBA can inhibit the proliferation of cancer cell lines. The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy.
Research Findings and Case Studies
-
Study on Enzyme Inhibition :
- A study investigated the inhibitory effects of DETFBA on key metabolic enzymes. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a metabolic modulator.
-
Cell Line Studies :
- In vitro assays using human cancer cell lines revealed that DETFBA exhibited antiproliferative effects with IC50 values indicating effective inhibition of cell growth. Further research into the mechanism behind this activity is ongoing.
-
Comparative Analysis :
- Comparative studies with similar compounds highlighted DETFBA's unique properties. For instance, compounds such as 3-(Dipropylamino)-3,3,3-trifluoropropanoic acid showed lower activity levels compared to DETFBA.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄F₃NO₂ |
| Molecular Weight | 201.2 g/mol |
| Lipophilicity | High |
| Antimicrobial Activity | Effective against select bacteria |
| Antiproliferative Activity | Significant inhibition in cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
